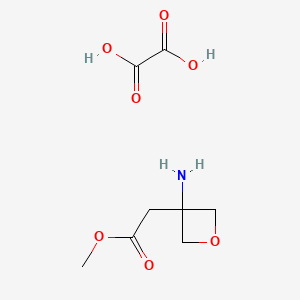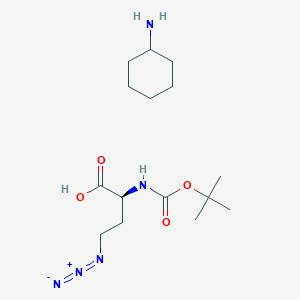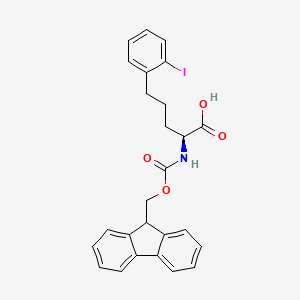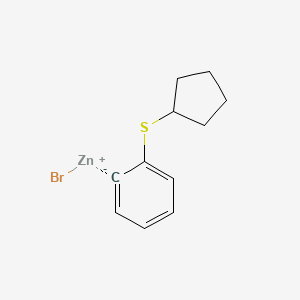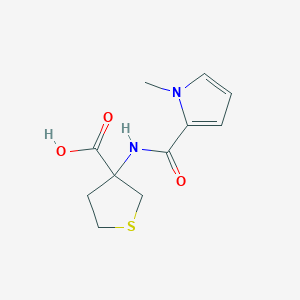
3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is a complex organic compound that features both pyrrole and thiophene rings. These heterocyclic structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of pyrrole-2-carboxylic acid with a suitable thiophene derivative under acidic conditions. The reaction may proceed through the formation of an intermediate amide, followed by cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
化学反応の分析
Types of Reactions
3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted pyrrole and thiophene compounds .
科学的研究の応用
3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid has diverse applications in scientific research:
作用機序
The mechanism of action of 3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
類似化合物との比較
Similar Compounds
Pyrrole-2-carboxylic acid: Shares the pyrrole ring structure but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the pyrrole ring.
3-(1-Methyl-1h-pyrrole-2-carboxamido)thiophene-2-carboxylic acid: Similar structure but with different ring positions.
Uniqueness
3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is unique due to its combination of pyrrole and thiophene rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications.
特性
分子式 |
C11H14N2O3S |
|---|---|
分子量 |
254.31 g/mol |
IUPAC名 |
3-[(1-methylpyrrole-2-carbonyl)amino]thiolane-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3S/c1-13-5-2-3-8(13)9(14)12-11(10(15)16)4-6-17-7-11/h2-3,5H,4,6-7H2,1H3,(H,12,14)(H,15,16) |
InChIキー |
FUYDKIANTIKTBF-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C(=O)NC2(CCSC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


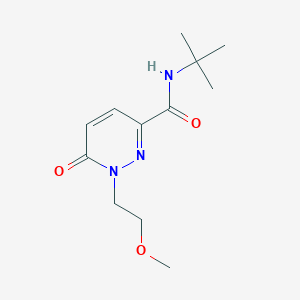
![(2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid](/img/structure/B14891210.png)
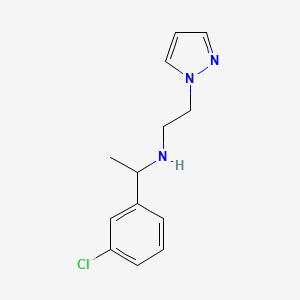

![Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14891228.png)
